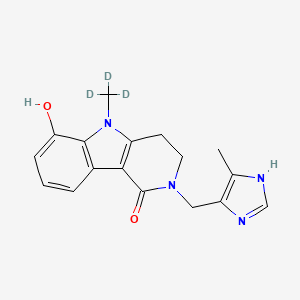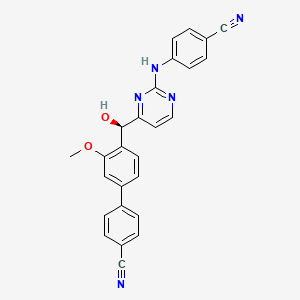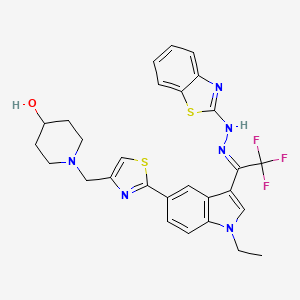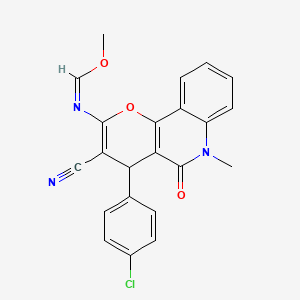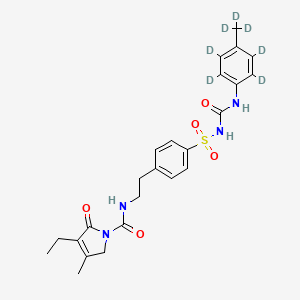
Zofenoprilat-NES-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zofenoprilat-NES-d5 is a deuterium-labeled version of Zofenoprilat-NES. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process . Deuteration can affect the pharmacokinetic and metabolic profiles of drugs, making this compound a valuable tool in pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zofenoprilat-NES-d5 involves the incorporation of deuterium into the Zofenoprilat-NES molecule. This process typically includes the following steps:
Deuterium Exchange Reaction: Hydrogen atoms in the Zofenoprilat-NES molecule are replaced with deuterium atoms using deuterated reagents.
Purification: The deuterated compound is purified using techniques such as liquid chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Zofenoprilat-NES are subjected to deuterium exchange reactions.
Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to ensure consistency and purity.
化学反応の分析
Types of Reactions
Zofenoprilat-NES-d5 undergoes various chemical reactions, including:
Oxidation: The thiol group in the molecule can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The molecule can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of substituted derivatives of this compound.
科学的研究の応用
Zofenoprilat-NES-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the behavior of drugs in biological systems.
Medicine: Utilized in pharmacokinetic studies to evaluate drug absorption, distribution, metabolism, and excretion.
Industry: Applied in the development and quality control of pharmaceuticals
作用機序
Zofenoprilat-NES-d5 exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and reduced blood pressure . The molecular targets involved include the ACE enzyme and pathways related to the renin-angiotensin system .
類似化合物との比較
Similar Compounds
Zofenoprilat: The non-deuterated version of Zofenoprilat-NES-d5.
Enalaprilat: Another ACE inhibitor with similar pharmacological properties.
Lisinopril: A widely used ACE inhibitor with a similar mechanism of action.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can lead to differences in the rate of drug metabolism and clearance, making it a valuable tool for detailed pharmacological investigations .
特性
分子式 |
C21H26N2O5S2 |
|---|---|
分子量 |
455.6 g/mol |
IUPAC名 |
(2S,4S)-1-[(2S)-3-[2,5-dioxo-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-3-yl]sulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H26N2O5S2/c1-3-22-18(24)10-17(20(22)26)29-12-13(2)19(25)23-11-15(9-16(23)21(27)28)30-14-7-5-4-6-8-14/h4-8,13,15-17H,3,9-12H2,1-2H3,(H,27,28)/t13-,15+,16+,17?/m1/s1/i1D3,3D2 |
InChIキー |
LBNKOWANPJZWMF-GZEGBONWSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C(=O)CC(C1=O)SC[C@@H](C)C(=O)N2C[C@H](C[C@H]2C(=O)O)SC3=CC=CC=C3 |
正規SMILES |
CCN1C(=O)CC(C1=O)SCC(C)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



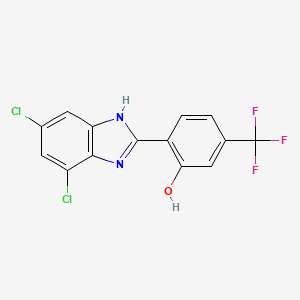
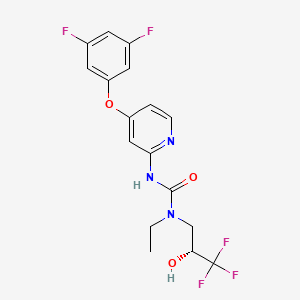
![(19S)-7-(3-aminopropoxy)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12415720.png)
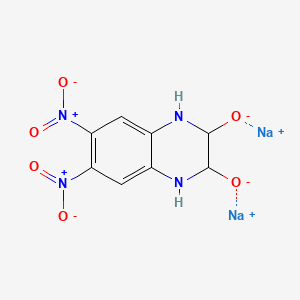

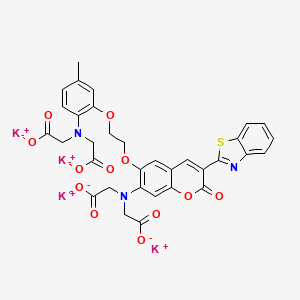
![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)

